>2,000‑Fold Improvement in LSD1 Inhibitory Potency Relative to Parent Tranylcypromine
Lsd1-IN-26 (compound 12u) achieves an IC50 of 25.3 nM against recombinant LSD1, representing a >2,000‑fold enhancement in potency compared to the parent scaffold tranylcypromine (IC50 = 57.98 μM) measured in the same biochemical assay format [1]. This dramatic improvement is attributed to optimized substituents on the tranylcypromine core and underscores the advanced inhibitor design of Lsd1-IN-26.
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 25.3 nM |
| Comparator Or Baseline | Tranylcypromine: 57,980 nM (57.98 μM) |
| Quantified Difference | ~2,290‑fold lower IC50 for Lsd1-IN-26 |
| Conditions | Recombinant LSD1 biochemical assay (10‑dose IC50 mode, Reaction Biology Corporation protocol) |
Why This Matters
Researchers require potent LSD1 inhibition to elicit robust cellular responses at experimentally tractable concentrations; Lsd1‑IN‑26 provides a >2,000‑fold potency gain over the unoptimized tranylcypromine scaffold, enabling effective target engagement at low nanomolar doses.
- [1] Ma QS, Zhang YF, Li CY, Zhang WX, Yuan L, Niu JB, Song J, Zhang SY, Liu HM. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment. Eur J Med Chem. 2023;251:115228. doi:10.1016/j.ejmech.2023.115228 View Source
